molecular formula C10H18ClNO2 B2893837 Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride CAS No. 2138075-94-0

Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride

Cat. No.: B2893837
CAS No.: 2138075-94-0
M. Wt: 219.71
InChI Key: GDBKCOPYHYYEPK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the spirocyclic core: The spiro[2.5]octane core can be synthesized through a cyclization reaction involving appropriate starting materials, such as cyclohexanone derivatives and suitable reagents.

    Introduction of the amino group: The amino group at the 6-position can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Esterification: The carboxylate ester group at the 1-position can be formed through an esterification reaction using methanol and a suitable acid catalyst.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and acidic or basic hydrolysis conditions. Major products formed from these reactions include nitroso or nitro derivatives, alcohols, substituted derivatives, and carboxylic acids .

Scientific Research Applications

Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride is a chemical compound featuring a spiro structure, which means it consists of two rings sharing a single atom. It has a molecular weight of 183.25 g/mol and the molecular formula. This compound has gained interest in various research fields because of its unique structural features and potential biological activities.

Applications

This compound has various applications in pharmaceutical development due to its unique structure and biological activities, making it a candidate for drug development, particularly in areas such as:

  • Pharmaceutical Development Its unique structure and biological activities make it a candidate for drug development.
  • Reactant this compound can undergo several types of reactions, attributed to its functional groups, particularly the amine and carboxylate moieties.
  • Biological Activities Research indicates that this compound exhibits potential biological activities.
  • Interaction Studies Interaction studies involving this compound have focused on its binding affinity with various biological targets, which are crucial for understanding its mechanism of action and potential therapeutic applications.

Chemical Reactivity

The chemical reactivity of this compound is attributed to its functional groups, specifically the amine and carboxylate moieties, and can undergo several types of reactions. Several synthetic routes have been explored for its preparation.

Similar Compounds

This compound shares structural similarities with other compounds, such as:

  • Methyl 6-azaspiro[2.5]octane-1-carboxylate
  • Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate
  • Methyl 6-aminohexahydroindole-1-carboxylate

Mechanism of Action

The mechanism of action of methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological targets, while the spirocyclic core provides structural rigidity and stability. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties .

Biological Activity

Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Structural Overview

The molecular formula for this compound is C10_{10}H17_{17}NO2_2. The compound features a spirocyclic structure, which is often associated with diverse biological activities. The structural characteristics can influence its interaction with biological targets, enhancing its therapeutic potential.

The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : Compounds with similar spirocyclic structures have been reported to inhibit enzymes critical for cellular functions, such as glutamate racemase in Helicobacter pylori, which is essential for bacterial cell wall biosynthesis .
  • Cell Signaling Modulation : It is hypothesized that this compound may alter cell signaling pathways by modulating receptor activity or enzyme function, similar to other spirocyclic compounds that exhibit neuroprotective and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of spirocyclic compounds. This compound may exhibit similar properties:

Antitumor Properties

Research on related compounds indicates potential antitumor activity:

  • Cytotoxic Effects : Some spirocyclic derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth (hypothetical)
AntitumorCytotoxicity against cancer cell lines (related compounds)
NeuroprotectiveModulation of neuroinflammatory pathways (similar compounds)

Detailed Research Findings

  • Antimicrobial Activity : In a study involving spirocyclic compounds, it was found that certain derivatives exhibited significant inhibition against H. pylori glutamate racemase, suggesting potential for developing new antibacterial agents .
  • Antitumor Activity : A related spiro derivative demonstrated an IC50_{50} value comparable to established chemotherapeutics in breast cancer models, indicating that this compound may warrant further investigation for similar effects .
  • Neuroprotective Effects : Compounds with spiro structures have been noted for their ability to influence neuroinflammatory responses, which could make this compound a candidate for research in neurodegenerative diseases.

Properties

IUPAC Name

methyl 6-aminospiro[2.5]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10;/h7-8H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBKCOPYHYYEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138075-94-0
Record name methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride
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